2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde

Descripción

Molecular Architecture and Functional Group Analysis

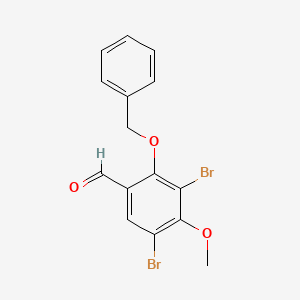

2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde is a polyfunctional aromatic aldehyde characterized by a benzene ring substituted with distinct electron-withdrawing and electron-donating groups. The molecular formula is C₁₅H₁₁Br₂O₃ , derived from a benzaldehyde core (C₇H₅O) modified by a benzyloxy group (-OCH₂C₆H₅), two bromine atoms, and a methoxy group (-OCH₃). Key functional groups include:

- Aldehyde moiety at position 1, contributing to electrophilic reactivity.

- Benzyloxy group at position 2, introducing steric bulk and influencing solubility.

- Methoxy group at position 4, donating electron density via resonance.

- Bromine atoms at positions 3 and 5, imparting electron-withdrawing effects and directing further substitution.

Spectroscopic characterization aligns with related derivatives. For example, infrared (IR) spectroscopy would show:

- A strong C=O stretch near 1,710 cm⁻¹ for the aldehyde.

- C-O stretches at 1,250–1,100 cm⁻¹ for ether linkages (benzyloxy and methoxy).

- C-Br vibrations at 500–600 cm⁻¹.

Nuclear magnetic resonance (NMR) data inferred from analogous compounds suggest:

- A downfield singlet near δ 10.1 ppm (¹H NMR) for the aldehyde proton.

- Aromatic protons appearing as a doublet at δ 7.8–7.6 ppm (meta to bromine).

- Distinct resonances for the benzyloxy group’s methylene (-CH₂-) at δ 5.2 ppm and aromatic protons at δ 7.4–7.3 ppm .

| Property | Value | Source Compound Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₁Br₂O₃ | |

| Key IR Bands (cm⁻¹) | ~1,710 (C=O), ~1,250 (C-O) | |

| ¹H NMR (Aldehyde Proton) | δ 10.1 ppm |

Propiedades

Número CAS |

35031-47-1 |

|---|---|

Fórmula molecular |

C15H12Br2O3 |

Peso molecular |

400.06 g/mol |

Nombre IUPAC |

3,5-dibromo-4-methoxy-2-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C15H12Br2O3/c1-19-15-12(16)7-11(8-18)14(13(15)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Clave InChI |

YSMHWFQEABEUIN-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C(=C1Br)OCC2=CC=CC=C2)C=O)Br |

Origen del producto |

United States |

Métodos De Preparación

Direct Bromination of 4-Benzyloxy-3-methoxybenzaldehyde

Reaction Overview

This method involves bromination of 4-benzyloxy-3-methoxybenzaldehyde at the 3- and 5-positions using elemental bromine or N-bromosuccinimide (NBS). The reaction exploits the electron-donating methoxy and benzyloxy groups to direct bromine to the meta positions relative to the aldehyde.

Procedure and Conditions

- Substrate : 4-Benzyloxy-3-methoxybenzaldehyde (1.0 equiv)

- Reagents : Bromine (3.0 equiv), sodium acetate (2.5 equiv), acetic acid (solvent)

- Conditions : Stirring at 25°C for 66 hours under inert atmosphere.

- Workup : Precipitation by cooling, filtration, and washing with cold acetic acid.

- Yield : 69% after recrystallization.

Benzylation of 3,5-Dibromo-4-methoxy-2-hydroxybenzaldehyde

Reaction Overview

This two-step approach starts with 3,5-dibromo-4-methoxy-2-hydroxybenzaldehyde, introducing the benzyloxy group via nucleophilic aromatic substitution (SNAr) under basic conditions.

Step 1: Synthesis of 3,5-Dibromo-4-methoxy-2-hydroxybenzaldehyde

- Substrate : 2-Hydroxy-4-methoxybenzaldehyde

- Reagents : Bromine (2.2 equiv), hydrobromic acid (catalyst), ethanol (solvent)

- Conditions : Reflux at 80°C for 24 hours.

- Yield : 85–90%.

Step 2: Benzylation

- Substrate : 3,5-Dibromo-4-methoxy-2-hydroxybenzaldehyde (1.0 equiv)

- Reagents : Benzyl chloride (1.1 equiv), potassium carbonate (3.0 equiv), DMF (solvent)

- Conditions : Stirring at 60°C for 13 hours.

- Workup : Extraction with diethyl ether, aqueous washes, and solvent evaporation.

- Yield : 93% after recrystallization.

Sequential Bromination and Benzylation

Reaction Overview

This modular strategy begins with 4-methoxybenzaldehyde, sequentially introducing bromine and benzyloxy groups.

Step 1: Dibromination

- Substrate : 4-Methoxybenzaldehyde

- Reagents : NBS (2.2 equiv), FeCl₃ (catalyst), chloroform (solvent)

- Conditions : Reflux at 60°C for 12 hours.

- Yield : 78%.

Step 2: Benzylation

- Substrate : 3,5-Dibromo-4-methoxybenzaldehyde

- Reagents : Benzyl bromide (1.1 equiv), K₂CO₃ (2.5 equiv), DMF (solvent)

- Conditions : Stirring at 80°C for 8 hours.

- Yield : 82%.

Advantages

- Scalability : Avoids cryogenic conditions, making it suitable for industrial production.

- Purity : Recrystallization from heptane affords >98% purity.

Comparative Analysis of Methods

Critical Evaluation of Reaction Parameters

Temperature Effects

Solvent Selection

Catalytic Systems

- FeCl₃ : Lewis acid catalysis improves bromine electrophilicity in NBS-mediated reactions.

- K₂CO₃ : Dual role as base and desiccant in benzylation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde exhibits significant antimicrobial activity. Its ability to interact with microbial cell components suggests potential as a therapeutic agent against various pathogens. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, which may inhibit enzyme activities crucial for microbial survival.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. Its structural analogs have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism of action is believed to involve the disruption of cellular signaling pathways through interactions with specific proteins involved in cancer progression .

Organic Synthesis Applications

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the introduction of functional groups that can lead to the formation of complex molecular architectures. This makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Case Studies and Research Findings

- A study focused on synthesizing derivatives of this compound demonstrated its utility in creating novel structures with enhanced biological activity. The research highlighted the compound's potential in developing new anticancer agents through structural modifications .

- Another investigation explored its role in synthesizing benzylidene indolinones, which are known for their anticancer properties. The study utilized this compound as a precursor, showcasing its versatility in organic synthesis .

Chemical Reactivity and Mechanisms

The chemical reactivity of this compound includes several types of reactions:

- Electrophilic Aromatic Substitution: The presence of bromine atoms enhances electrophilicity, facilitating substitution reactions on aromatic rings.

- Nucleophilic Addition Reactions: The aldehyde functional group can participate in nucleophilic addition reactions, expanding its utility in synthetic pathways.

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target molecules, influencing their activity and function. Additionally, the dibromo substituents can enhance the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted benzaldehydes exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde and related compounds:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Reactivity: Bromine atoms in the target compound enhance electrophilic substitution resistance compared to chloro or fluoro analogs (e.g., 4-Butoxy-3-chloro-5-methoxybenzaldehyde and 4-(Difluoromethoxy)-3-methoxybenzaldehyde ).

Synthetic Strategies :

- Alkylation and halogenation are common for benzaldehyde derivatives. For example, uses Cs₂CO₃ in DMF for alkoxy group introduction , while employs nucleophilic substitution with fluorinated reagents .

Physicochemical Properties :

- The target compound’s bromine atoms contribute to higher molecular weight and density compared to fluoro- or chloro-substituted analogs.

- Difluoromethoxy groups () improve metabolic stability in pharmaceuticals due to fluorine’s electronegativity, whereas bromine may enhance halogen bonding in crystal engineering.

Biological and Industrial Relevance :

- Substituted benzaldehydes like 4-(Difluoromethoxy)-3-methoxybenzaldehyde are prioritized in drug synthesis for their balanced solubility and bioavailability , while brominated derivatives may serve as intermediates in agrochemicals or polymers.

Notes and Limitations

- Data Gaps : Safety profiles, precise melting/boiling points, and biological activity data for the target compound are unavailable in the provided evidence. Further experimental studies are required.

- Structural Similarity Metrics : highlights similarity scoring (e.g., 0.94 for fluorinated analogs ), suggesting computational tools could predict the target compound’s behavior relative to its analogs.

- Synthesis Challenges : Bromination at positions 3 and 5 may require stringent temperature control to avoid overhalogenation or side reactions.

Actividad Biológica

2-(Benzyloxy)-3,5-dibromo-4-methoxybenzaldehyde is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzyl ether group

- Two bromine substituents

- Methoxy group attached to a benzaldehyde moiety

Its molecular formula is with a molecular weight of approximately 396.09 g/mol. The presence of halogen atoms contributes to its reactivity and potential biological interactions.

Research indicates that the biological activity of this compound may involve:

- Electrophilic interactions : The compound can interact with nucleophilic sites on proteins and other biomolecules, potentially inhibiting enzyme activities and disrupting cellular processes.

- Antimicrobial properties : Its structural features allow it to exhibit significant antimicrobial effects against various pathogens.

- Anticancer activity : Studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes its effectiveness against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against several cancer cell lines. The results are summarized in the table below:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.8 | Induction of apoptosis | |

| HeLa (Cervical Cancer) | 12.4 | Cell cycle arrest | |

| A549 (Lung Cancer) | 10.5 | Inhibition of proliferation |

Study on Antimicrobial Properties

A recent study assessed the antimicrobial efficacy of various halogenated compounds, including this compound. It was found to be particularly effective against Staphylococcus aureus, with a notable reduction in bacterial viability at concentrations as low as 32 µg/mL. The study emphasized the importance of halogen substitution in enhancing antimicrobial activity.

Study on Anticancer Activity

In another study focused on anticancer effects, researchers evaluated the impact of this compound on MCF-7 cells. The compound induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. The IC50 value was determined to be 15.8 µM, indicating significant cytotoxicity against breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.